molecular formula C11H14N2OS B12658798 N-(phenylcarbamothioyl)butanamide CAS No. 21258-35-5

N-(phenylcarbamothioyl)butanamide

Cat. No.: B12658798
CAS No.: 21258-35-5
M. Wt: 222.31 g/mol
InChI Key: FBNNFJLJINLWLJ-UHFFFAOYSA-N
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Description

N-(phenylcarbamothioyl)butanamide is an organic compound with the molecular formula C11H14N2OS It is a thiourea derivative, characterized by the presence of a phenylcarbamothioyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(phenylcarbamothioyl)butanamide can be synthesized through the reaction of butanoyl chloride with phenylthiourea. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(phenylcarbamothioyl)butanamide undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield butanoic acid and phenylthiourea.

    Oxidation: Oxidative conditions can convert the thiourea moiety to a corresponding sulfonyl derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Typically involves aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Hydrolysis: Butanoic acid and phenylthiourea.

    Oxidation: Sulfonyl derivatives.

    Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(phenylcarbamothioyl)butanamide involves its interaction with molecular targets through its thiourea group. This group can form hydrogen bonds and coordinate with metal ions, making it effective in inhibiting corrosion. In biological systems, the compound may interact with proteins and enzymes, potentially disrupting their normal function and leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    N-(phenylcarbamothioyl)benzamide: Similar structure but with a benzamide backbone instead of butanamide.

    N-(phenylcarbamothioyl)-4-bromobenzamide: Contains a bromine substituent on the phenyl ring.

    N-(phenylcarbamothioyl)-4-fluorobenzamide: Contains a fluorine substituent on the phenyl ring.

Uniqueness

N-(phenylcarbamothioyl)butanamide is unique due to its butanamide backbone, which may confer different physical and chemical properties compared to its benzamide counterparts. This structural difference can influence its reactivity, solubility, and biological activity, making it a distinct compound of interest for various applications.

Properties

CAS No.

21258-35-5

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

N-(phenylcarbamothioyl)butanamide

InChI

InChI=1S/C11H14N2OS/c1-2-6-10(14)13-11(15)12-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,12,13,14,15)

InChI Key

FBNNFJLJINLWLJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(=S)NC1=CC=CC=C1

Origin of Product

United States

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